molecular formula C4H2O5-2 B090230 Oxalacetate CAS No. 149-63-3

Oxalacetate

Cat. No. B090230
CAS RN: 149-63-3
M. Wt: 130.06 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335186B1

Procedure details

reaction of aspartate and α-ketoglutarate in the presence of a suitable transaminase 1 to give oxalacetate and glutamate and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([O-:9])=[O:8])[CH2:3][C:4]([O-:6])=[O:5].[O:10]=[C:11]([CH2:15][CH2:16][C:17]([O-:19])=[O:18])[C:12]([O-:14])=[O:13]>>[C:4]([O-:6])(=[O:5])[CH2:3][C:2]([C:7]([O-:9])=[O:8])=[O:10].[NH2:1][C@H:11]([C:12]([O-:14])=[O:13])[CH2:15][CH2:16][C:17]([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)[O-])CCC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
N[C@@H](CCC(=O)[O-])C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.